REACTION_SMILES
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[CH3:15][I:16].[CH3:23][C:24](=[O:25])[CH3:26].[F:1][C:2]([C:3](=[O:4])[NH:5][c:6]1[cH:7][cH:8][c:9]([I:12])[cH:10][cH:11]1)([F:13])[F:14].[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22]>>[F:1][C:2]([C:3](=[O:4])[N:5]([c:6]1[cH:7][cH:8][c:9]([I:12])[cH:10][cH:11]1)[CH3:20])([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1ccc(I)cc1)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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CN(C(=O)C(F)(F)F)c1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |